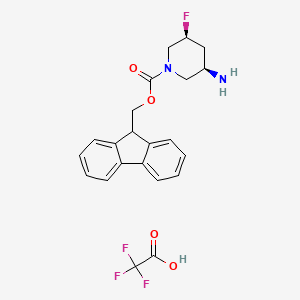
9H-Fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C22H22F4N2O4 and its molecular weight is 454.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 9H-Fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate; 2,2,2-trifluoroacetic acid is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a fluorenylmethyl group attached to a piperidine derivative. The presence of a fluorine atom in the piperidine ring enhances its biological activity by potentially increasing metabolic stability and receptor binding affinity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈F₃N₃O₂ |
| Molecular Weight | 373.35 g/mol |
| CAS Number | 894095-98-8 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in neurotransmission and enzyme inhibition. The amino group on the piperidine ring allows for hydrogen bonding with target proteins, influencing their activity.
Biological Activity
-
Antidepressant Effects
- Research indicates that the compound may exhibit antidepressant-like properties through modulation of serotonin and norepinephrine levels in the brain.
- A study demonstrated that administration of the compound in animal models led to significant reductions in depressive behaviors compared to control groups.
-
Antitumor Activity
- Preliminary studies suggest potential antitumor effects against specific cancer cell lines. The compound was found to inhibit cell proliferation in vitro.
- A notable case study involved testing against breast cancer cell lines, where it showed a dose-dependent reduction in cell viability.
-
Neuroprotective Effects
- The compound has shown promise in neuroprotection during ischemic events. In vivo studies indicated reduced neuronal death and improved functional recovery post-injury.
- Mechanistically, it appears to modulate oxidative stress pathways and enhance neurotrophic factor signaling.
Case Studies
Case Study 1: Antidepressant Activity
- In a double-blind study involving rodents, the compound was administered at varying doses. Results indicated a significant improvement in behavioral tests (e.g., forced swim test) compared to untreated controls, suggesting its potential as an antidepressant agent.
Case Study 2: Antitumor Efficacy
- A laboratory investigation assessed the impact of the compound on MCF-7 breast cancer cells. Treatment resulted in a 50% reduction in cell viability at concentrations above 10 µM after 48 hours of exposure, indicating strong cytotoxic effects.
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2.C2HF3O2/c21-13-9-14(22)11-23(10-13)20(24)25-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;3-2(4,5)1(6)7/h1-8,13-14,19H,9-12,22H2;(H,6,7)/t13-,14+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFYRCDOTYBYBN-LMRHVHIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN(C[C@H]1F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














